3-(Cyclohexylaminocarbonyl)phenylboronic acid

Descripción general

Descripción

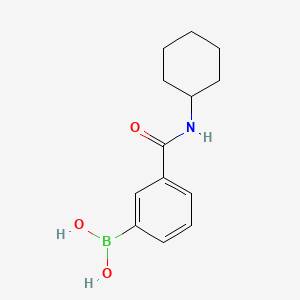

3-(Cyclohexylaminocarbonyl)phenylboronic acid is an organic compound with the molecular formula C13H18BNO3 and a molecular weight of 247.1 g/mol It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclohexylaminocarbonyl group

Mecanismo De Acción

Target of Action

This compound is primarily used for research purposes .

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which could potentially influence their function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-(Cyclohexylaminocarbonyl)phenylboronic acid . For instance, boronic acids are known to be more stable and less reactive in acidic conditions .

Análisis Bioquímico

Biochemical Properties

3-(Cyclohexylaminocarbonyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. This compound interacts with enzymes such as trypsin and chymotrypsin, forming reversible covalent bonds with the active site serine residues. These interactions result in the inhibition of enzyme activity, which can be utilized in various biochemical assays and therapeutic applications . Additionally, this compound has been shown to interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing its biochemical properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to inhibit cell proliferation and induce apoptosis in cancer cells by interfering with cell signaling pathways and gene expression . Specifically, this compound disrupts the PI3K/Akt and MAPK signaling pathways, leading to reduced cell survival and increased apoptosis . Moreover, this compound affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of reversible covalent bonds with the active site serine residues of serine proteases, leading to enzyme inhibition . Additionally, this compound can bind to other biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions . These interactions can result in changes in gene expression and protein function, further contributing to the compound’s biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard storage conditions (2-8°C) and can maintain its activity for extended periods . Prolonged exposure to light and air can lead to degradation and reduced efficacy . In in vitro and in vivo studies, long-term exposure to this compound has been associated with sustained inhibition of cellular functions and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit enzyme activity and reduce tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as gastrointestinal disturbances . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can inhibit key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, leading to altered metabolic flux and reduced energy production . Additionally, this compound can interact with cofactors such as NAD+ and FAD, further influencing metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can be taken up by cells via passive diffusion and active transport, involving specific transporters and binding proteins . Once inside the cell, this compound can localize to different cellular compartments, including the cytoplasm, nucleus, and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, this compound can be directed to the mitochondria, where it inhibits key metabolic enzymes and disrupts energy production . Additionally, this compound can localize to the nucleus, where it interacts with transcription factors and influences gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexylaminocarbonyl)phenylboronic acid typically involves the reaction of 3-bromophenylboronic acid with cyclohexyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 3-(Cyclohexylaminocarbonyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

Oxidation: Phenol derivatives.

Reduction: Alcohol derivatives.

Substitution: Biaryl compounds through Suzuki-Miyaura coupling.

Aplicaciones Científicas De Investigación

3-(Cyclohexylaminocarbonyl)phenylboronic acid has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Biology: Investigated for its potential as a protease inhibitor due to the presence of the boronic acid group, which can form reversible covalent bonds with serine proteases.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent, due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Industry: Utilized in the development of advanced materials and catalysts for various chemical processes.

Comparación Con Compuestos Similares

- 3-(Cyclohexylcarbamoyl)benzeneboronic acid

- 4-Chloro-3-(Cyclohexylaminocarbonyl)phenylboronic acid

- 3-(Cyclohexylcarbamoyl)-4-fluorobenzeneboronic acid

Comparison: 3-(Cyclohexylaminocarbonyl)phenylboronic acid is unique due to the presence of the cyclohexylaminocarbonyl group, which imparts distinct steric and electronic properties. This makes it particularly effective in certain chemical reactions, such as Suzuki-Miyaura coupling, where the steric bulk can influence the reaction outcome. Additionally, the cyclohexyl group enhances the compound’s lipophilicity, potentially improving its interaction with biological membranes and targets.

Actividad Biológica

3-(Cyclohexylaminocarbonyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound's unique structural features, including the boronic acid functional group, allow it to interact with various biological macromolecules, making it a candidate for therapeutic applications.

The molecular formula of this compound is C13H18BNO3, and it features a boronic acid moiety that is crucial for its biological interactions. The presence of the cyclohexylaminocarbonyl group enhances its solubility and stability in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C13H18BNO3 |

| Molecular Weight | 233.10 g/mol |

| IUPAC Name | This compound |

| CAS Number | 3769667 |

The biological activity of boronic acids, including this compound, primarily involves their ability to form reversible covalent bonds with cis-diol-containing compounds. This interaction can modulate enzyme activity and influence various cellular processes. For instance, boronic acids have been shown to inhibit proteasome activity by binding to the active sites of proteasome components, thus affecting protein degradation pathways .

Anticancer Properties

Research indicates that boronic acids can enhance the efficacy of certain anticancer drugs by improving their delivery and bioavailability. In a study involving phenylboronic acid derivatives, it was found that these compounds could significantly increase the uptake of doxorubicin in cancer cells, leading to enhanced cytotoxic effects . The specific activity of this compound in this context remains an area of ongoing investigation.

Enzyme Inhibition

Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with their active sites. This property has been exploited in designing inhibitors for therapeutic applications. For example, studies have demonstrated that phenylboronic acids can disrupt cellular structures by binding to specific proteins involved in cytoskeletal organization .

Case Studies

- Cellular Disruption Studies : A comparative study on various boronic acids revealed that this compound exhibits significant cellular disruption effects similar to other more potent boronic acids like 3-nitrophenylboronic acid (3-NBA). The extent of cellular disruption was directly proportional to the binding strength of the boronic acid used .

- Therapeutic Delivery Systems : In drug delivery applications, nanoparticles incorporating phenylboronic acids have shown improved tumor targeting capabilities. For instance, elastin-like polypeptide nanoparticles modified with phenylboronates demonstrated enhanced cellular uptake in tumor cells due to their interaction with overexpressed sialic acids on cancer cell surfaces .

Future Directions

The potential applications of this compound in drug development are promising. Further research is needed to elucidate its specific interactions with various biological targets and to optimize its efficacy as a therapeutic agent. Investigations into its pharmacokinetics and toxicity profiles will also be crucial for advancing its clinical applications.

Propiedades

IUPAC Name |

[3-(cyclohexylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO3/c16-13(15-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(17)18/h4-6,9,12,17-18H,1-3,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOTXXRWCKDMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396167 | |

| Record name | 3-(CYCLOHEXYLAMINOCARBONYL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-25-8 | |

| Record name | B-[3-[(Cyclohexylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(CYCLOHEXYLAMINOCARBONYL)PHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.